Lipophilicity Comparison
5-Hydroxy-6-methylquinolin-2(1H)-one exhibits an XLogP3 of 1.3, which lies between the more lipophilic 6-methylquinolin-2(1H)-one (XLogP3 = 1.6) and the more hydrophilic 5-hydroxyquinolin-2(1H)-one (XLogP3 = 1.0) [1]. This intermediate lipophilicity may afford a balanced partition coefficient suitable for both aqueous solubility and membrane permeability, differentiating it from its mono-substituted analogs for optimization campaigns targeting CNS or intracellular targets.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 6-Methylquinolin-2(1H)-one: XLogP3 = 1.6; 5-Hydroxyquinolin-2(1H)-one: XLogP3 = 1.0; 4-Hydroxy-6-methylquinolin-2(1H)-one: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = -0.3 vs. 6-methyl analog; +0.3 vs. 5-hydroxy analog; +0.2 vs. 4-hydroxy-6-methyl analog |
| Conditions | Predicted by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
The XLogP3 difference of ≥0.3 units between the target and its analogs can translate into meaningful differences in logD and passive permeability, enabling rational selection for specific pharmacokinetic profiles without synthesizing and testing multiple analogs.
- [1] PubChem. Compound Summary pages: CID 15005508 (XLogP3=1.3); CID 12237458 (XLogP3=1.6); CID 5382213 (XLogP3=1.0); CID 54676383 (XLogP3=1.1). https://pubchem.ncbi.nlm.nih.gov. Accessed May 6, 2026. View Source
